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molecular formula C10H12OS B493305 1-(4-Methylsulfanylphenyl)propan-1-one CAS No. 52129-99-4

1-(4-Methylsulfanylphenyl)propan-1-one

Cat. No. B493305
M. Wt: 180.27g/mol
InChI Key: FTJGECIARDVRJC-UHFFFAOYSA-N
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Patent
US05135940

Procedure details

To a mixture of thioanisole (5.0 g) and propionyl chloride (3.9 ml) at 0° C. in dichloroethane (80 ml) was added AlCl3 (6.4 g) in portions. The mixture was stirred 12 hours at ambient temperature, poured into water (200 ml) and conc. HCl (2 ml), then extracted with CH2Cl2. The extract was reduced to dryness to provide the title compound mp 60°-61° C. after purification by chromatography on silica gel.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:9](Cl)(=[O:12])[CH2:10][CH3:11].[Al+3].[Cl-].[Cl-].[Cl-].Cl>ClC(Cl)C.O>[CH3:8][S:7][C:1]1[CH:6]=[CH:5][C:4]([C:9](=[O:12])[CH2:10][CH3:11])=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred 12 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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